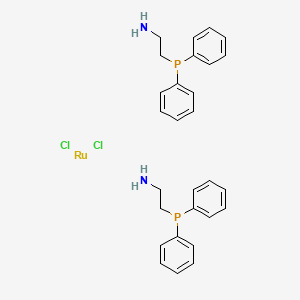

Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)

Description

The exact mass of the compound Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

dichlororuthenium;2-diphenylphosphanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H16NP.2ClH.Ru/c2*15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;;/h2*1-10H,11-12,15H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNVYFXBTNBKRU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl2N2P2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584787 | |

| Record name | 2-(Diphenylphosphanyl)ethan-1-amine--dichlororuthenium (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506417-41-0 | |

| Record name | 2-(Diphenylphosphanyl)ethan-1-amine--dichlororuthenium (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobis(2-(diphenylphosphino)-ethylamine)ruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)

Abstract

Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II), a ruthenium(II) coordination complex with the molecular formula C₂₈H₃₂Cl₂N₂P₂Ru, is a significant catalyst in modern organic synthesis, particularly for the hydrogenation of esters and amides.[1][2] Its catalytic efficacy is intrinsically linked to its three-dimensional structure. This guide provides a comprehensive, technically-grounded overview of the analytical methodologies employed to elucidate the precise molecular architecture of this complex. We move beyond simple procedural descriptions to explain the scientific rationale behind the selection of each technique, focusing on how a multi-faceted analytical approach provides a self-validating system for unambiguous structure determination. This document is intended for researchers and professionals in chemistry and drug development who require a deep understanding of advanced structural characterization.

Introduction: The Compound and the Structural Question

Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) is a yellow, powdered solid featuring a central Ruthenium(II) ion coordinated by two chloride anions and two bidentate 2-(diphenylphosphino)ethylamine (dppea) ligands.[1][3] The dppea ligand coordinates to the metal center via its phosphorus and nitrogen atoms, resulting in a pseudo-octahedral geometry.[1]

The primary structural challenge for this [RuCl₂(P-N)₂]-type complex is the determination of its geometric isomerism. The two chloride ligands and the two bidentate ligands can arrange themselves around the central ruthenium atom in several ways, with the most common being the cis and trans isomers with respect to the chloride ions. The spatial arrangement of these ligands dictates the complex's symmetry, reactivity, and ultimately, its catalytic performance. Therefore, a simple confirmation of connectivity is insufficient; a definitive elucidation of the specific isomer is paramount.

Figure 1: General coordination diagrams of potential cis and trans isomers of the complex.

The Definitive Answer in the Solid State: Single-Crystal X-ray Diffraction

Expertise & Causality: For any crystalline material, single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for structure determination. It provides a precise three-dimensional map of electron density within the crystal lattice, allowing for the direct determination of atomic positions, bond lengths, and bond angles. This technique is chosen not just to confirm the compound's constitution but to resolve the critical issue of isomerism without ambiguity. The resulting crystal structure is the ultimate arbiter, revealing the exact spatial relationship of all ligands.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Self-Validation Step):

-

Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. This is the most crucial, and often most challenging, step.

-

Method: Dissolve the purified, powdered complex (often a mixture of isomers) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethanol).[1] Employ a slow evaporation or solvent diffusion technique. For diffusion, carefully layer a non-solvent (e.g., hexane or diethyl ether) on top of the saturated solution.

-

Validation: Seal the container and leave it undisturbed for several days or weeks. High-quality crystals suitable for diffraction should be clear, well-formed, and free of cracks or twinning.

-

-

Data Collection:

-

Mounting: Select a suitable crystal (typically <0.5 mm in all dimensions) and mount it on a goniometer head.

-

Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

-

Procedure: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality. The goniometer rotates the crystal through a series of angles while the detector collects the diffraction pattern.

-

-

Structure Solution and Refinement:

-

Software: Use specialized software (e.g., SHELX, Olex2) to process the raw diffraction data.

-

Solution: The software solves the "phase problem" to generate an initial electron density map.

-

Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The final refined structure provides the definitive geometric arrangement, confirming whether the chloro ligands are cis (90° apart) or trans (180° apart).[4]

-

Probing the Structure in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While SC-XRD provides the solid-state structure, it is essential to determine the structure present in solution, where the complex performs its catalytic function. NMR spectroscopy is the most powerful tool for this purpose. For this specific complex, ³¹P{¹H} NMR is exceptionally diagnostic. The chemical environment of the phosphorus atoms is highly sensitive to the geometry of the complex. The symmetry relationship between the two phosphine ligands is different in the cis and trans isomers, leading to distinct and predictable differences in their NMR spectra.[5]

³¹P{¹H} NMR: The Key to Isomer Differentiation

The core principle lies in magnetic equivalence. In the trans isomer, the two phosphorus atoms are typically in identical chemical environments and are magnetically equivalent. This results in a simple spectrum. In the cis isomer, the two phosphorus atoms are inequivalent, leading to a more complex spectrum due to P-P coupling.

| Isomer | Symmetry Relationship of P Atoms | Expected ³¹P{¹H} NMR Signal | Rationale |

| trans | Chemically and magnetically equivalent | Singlet | The two phosphorus atoms are interchangeable by a center of inversion, experience the same magnetic field, and do not couple to each other in a first-order spectrum. A sharp singlet is characteristic of trans phosphine ligands in many Ru(II) complexes.[6][7] |

| cis | Chemically and magnetically inequivalent | Two Doublets (AB Quartet) | The phosphorus atoms are in different chemical environments. They are coupled to each other, splitting each signal into a doublet (assuming coupling to no other spin-active nuclei). The resulting pattern is an AB quartet.[5][8] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Rationale: The choice of solvent is critical to ensure solubility and avoid reactions. The solvent must be deuterated to avoid a large interfering signal.

-

Method: Dissolve ~10-20 mg of the ruthenium complex in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in a standard 5 mm NMR tube.

-

Validation: The solution should be clear and homogeneous. Any suspended solids will degrade spectral quality.

-

-

Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

³¹P{¹H} NMR: Acquire a proton-decoupled ³¹P spectrum. This removes P-H coupling, simplifying the spectrum to show only P-P coupling and chemical shifts. Use an external standard (e.g., 85% H₃PO₄) for referencing.

-

¹H NMR: Acquire a standard proton spectrum. The signals for the ethylamine backbone protons will also differ between isomers due to their differing proximity to the anisotropic chloride and phosphine ligands.

-

Figure 2: Workflow for the comprehensive structure elucidation of the ruthenium complex.

Corroborative Evidence: Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy provides valuable information about the functional groups and bonds within a molecule. For this complex, it serves two main purposes: confirming the coordination of the dppea ligand and providing clues about the isomeric arrangement through analysis of the Ru-Cl stretching vibrations. Group theory predicts that the number of IR-active Ru-Cl stretches depends on the molecular symmetry. A more symmetric trans isomer is expected to have fewer Ru-Cl stretching bands in the far-IR region (typically below 400 cm⁻¹) than the less symmetric cis isomer.[9] For example, a highly symmetric trans-dichloro complex might show only one Ru-Cl stretch, whereas a cis arrangement would show two.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Method: For a solid sample, mix a small amount (~1-2 mg) of the complex with ~100-200 mg of dry potassium bromide (KBr). Grind the mixture thoroughly to a fine powder.

-

Pressing: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Validation: The pellet should be transparent or translucent to allow the IR beam to pass through.

-

-

Data Acquisition:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Procedure: Place the KBr pellet in the sample holder. Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Analysis: Examine the spectrum for characteristic bands of the dppea ligand and, if using a far-IR capable instrument, the low-frequency region for Ru-Cl stretches.

-

Conclusion: A Synthesis of Evidence

The unambiguous structure elucidation of dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) is not achieved by a single technique but by the logical synthesis of data from multiple, complementary analytical methods.

-

NMR spectroscopy , particularly ³¹P{¹H} NMR, provides the definitive structure in the solution phase, which is most relevant to the compound's catalytic applications.

-

Single-crystal X-ray diffraction , when obtainable, offers an indisputable picture of the solid-state geometry, serving as the ultimate structural proof.

-

Infrared spectroscopy corroborates the findings by confirming ligand coordination and offering supportive evidence for the isomeric assignment based on molecular symmetry.

Together, these techniques form a self-validating framework, ensuring the highest degree of confidence in the final structural assignment. This rigorous characterization is fundamental to understanding the structure-activity relationship and for the rational design of more efficient ruthenium-based catalysts.

References

-

Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 26, 2026, from [Link]

-

Muthukumar, M., & Viswanathamurthi, P. (2010). Synthesis, spectral characterization and catalytic studies of new ruthenium(II) chalcone thiosemicarbazone complexes. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) CAS 506417-41-0. (n.d.). PCI Synthesis. Retrieved January 26, 2026, from [Link]

-

506417-41-0 | Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II). (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]

-

Structure of cis and trans isomers of RuCl 2 (DMSO) 4. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Benedito, B. S., et al. (2003). Synthesis of trans-[RuCl2(dppe)2] using the tetraalkylammonium chloride under transfer phase catalysis conditions. Crystal structure of the novel trans-[RuBrCl(dppe)2]. ResearchGate. Retrieved January 26, 2026, from [Link]

-

A New family of Ru(II) complexes with a tridentate pyridine Schiff-base ligand and bidentate co-ligands. Synthesis, characterization. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Poverenov, E., et al. (2020). 31P Chemical Shifts in Ru(II) Phosphine Complexes. A Computational Study of the Influence of the Coordination Sphere. Inorganic Chemistry. Retrieved January 26, 2026, from [Link]

-

Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. (2022). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Azam, M., et al. (2014). Cis- & trans-isomerism in [Cl2Ru(dppb)NN] complexes: Synthesis, structural characterization and. An-Najah Staff. Retrieved January 26, 2026, from [Link]

-

Synthesis and Characterization of a Semiconducting and Solution-processable Ruthenium-based Polymetallayne. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

J. Saudi Chem. Soc., Vol. 10, No. 2; pp. 285-294 (2006). (n.d.). An-Najah Staff. Retrieved January 26, 2026, from [Link]

-

Warad, I., et al. (2014). Trans/cis isomerization of [RuCl2{H2C=C(CH2PPh2)2)}(diamine)] complexes: synthesis, spectral, crystal structure and DFT calculations and catalytic activity in the hydrogenation of α,β-unsaturated ketones. PubMed. Retrieved January 26, 2026, from [Link]

-

IR spectroscopic characterization of [M,C,2H]+ (M = Ru and Rh) products formed by reacting 4d transition metal cations with oxirane. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

(PDF) Synthesis, characterization, crystal structure and chemical behavior of [1,1-bis(diphenylphosphinomethyl)ethene]ruthenium(II) complex toward primary alkylamine addition. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Computational Exploration of the Mechanism of Action of a Sorafenib-Containing Ruthenium Complex as an Anticancer Agent for Photoactivated Chemotherapy. (2024). MDPI. Retrieved January 26, 2026, from [Link]

-

Stereoisomers: Geometric Isomers in Transition Metal Complexes II. (2023). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 二氯双(2-(二苯基膦)乙胺)钌(II) 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. DICHLOROBIS(2-(DIPHENYLPHOSPHINO)ETHYLA& | 506417-41-0 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Trans/cis isomerization of [RuCl2{H2C=C(CH2PPh2)2)}(diamine)] complexes: synthesis, spectral, crystal structure and DFT calculations and catalytic activity in the hydrogenation of α,β-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. staff.najah.edu [staff.najah.edu]

- 8. staff-old.najah.edu [staff-old.najah.edu]

- 9. rsc.org [rsc.org]

Synthesis and characterization of dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)

An In-Depth Technical Guide to the Synthesis and Characterization of Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)

Foreword: The Versatility of Ruthenium(II) Coordination Complexes

Ruthenium, a platinum group metal, has garnered significant interest across diverse scientific fields, from materials science to medicine.[1] In its +2 oxidation state, ruthenium forms stable, kinetically inert octahedral complexes, providing a robust scaffold for intricate ligand design. The strategic selection of ligands, particularly those containing soft donor atoms like phosphorus and nitrogen, allows for the fine-tuning of the complex's steric and electronic properties. This modularity is central to the utility of complexes like dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II), a compound that exemplifies the synergy between a transition metal center and tailored organic ligands.

This guide provides a comprehensive overview of the synthesis, structural verification, and characterization of dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II), intended for researchers in catalysis and drug development. The methodologies described herein are grounded in established literature, with an emphasis on the causal relationships that underpin critical experimental choices.

Synthesis of the Complex: A Step-by-Step Protocol with Rationale

The synthesis of dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) is typically achieved through the direct reaction of a ruthenium(III) precursor with the bidentate ligand, 2-(diphenylphosphino)ethylamine. The ligand serves a dual role: it coordinates to the metal center and facilitates the reduction of Ru(III) to the desired Ru(II) state, a process often assisted by the solvent.[2]

Core Reaction Principle

The fundamental transformation is: RuCl₃·xH₂O + 2 P,N-Ligand → [RuCl₂(P,N-Ligand)₂] + Oxidized Products

Where the P,N-Ligand is 2-(diphenylphosphino)ethylamine. The choice of a hydrated ruthenium(III) chloride precursor is one of convenience and cost-effectiveness. The key is the in-situ reduction to ruthenium(II), which is stabilized by the phosphine ligands.

Detailed Experimental Protocol

Materials & Equipment:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

2-(Diphenylphosphino)ethylamine

-

Anhydrous Ethanol (or Methanol)

-

Schlenk line or glovebox for inert atmosphere operations

-

Standard reflux glassware

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel or cannula)

Procedure:

-

Inert Atmosphere: All glassware must be oven-dried and the entire reaction conducted under an inert atmosphere (e.g., Argon or Nitrogen). This is a critical step to prevent the oxidation of the electron-rich phosphine moieties of the ligand, which would otherwise form phosphine oxides and fail to coordinate.[2]

-

Reactant Combination: To a Schlenk flask containing a magnetic stir bar, add RuCl₃·xH₂O (1.0 eq). Add anhydrous ethanol (approx. 20-30 mL per 1 mmol of RuCl₃) to dissolve the precursor, which may require gentle warming.

-

Ligand Addition: In a separate flask, dissolve 2-(diphenylphosphino)ethylamine (2.0-2.2 eq) in a minimal amount of anhydrous ethanol. The use of a slight excess of the ligand helps to ensure the complete formation of the bis-ligated complex and drive the reaction to completion.

-

Reaction: Add the ligand solution dropwise to the stirring ruthenium solution. The reaction mixture will typically change color. Heat the mixture to a gentle reflux (temperature will depend on the solvent, e.g., ~78 °C for ethanol) for 4-6 hours. The elevated temperature provides the necessary activation energy for ligand substitution and the reduction of Ru(III) to Ru(II).[2]

-

Isolation: After the reaction period, allow the mixture to cool to room temperature. A yellow precipitate of the product should form. If precipitation is slow, the solution can be stored at a reduced temperature (e.g., 4 °C) overnight.

-

Purification: Collect the yellow solid by filtration under inert atmosphere. Wash the solid with cold ethanol to remove any unreacted starting materials, followed by a wash with a non-polar solvent like hexane to remove organic impurities. Dry the product under vacuum. For higher purity, recrystallization from a solvent system like dichloromethane/hexane may be employed.[2]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title ruthenium(II) complex.

Structural Elucidation and Physicochemical Characterization

Confirming the identity, purity, and structure of the synthesized complex is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system of characterization. The complex features a pseudo-octahedral geometry, with the two bidentate ligands and two chlorides arranging themselves around the central ruthenium atom.[2]

Molecular Structure Diagram

Caption: Simplified 2D representation of the coordination sphere.

Key Characterization Data

The following table summarizes the expected analytical data for the complex, which serves as a benchmark for successful synthesis.

| Property / Technique | Expected Value / Observation | Significance |

| Molecular Formula | C₂₈H₃₂Cl₂N₂P₂Ru | Confirms the elemental composition.[2] |

| Molecular Weight | 630.49 g/mol | Fundamental physical property.[2][3] |

| Appearance | Yellow Powder | Visual confirmation of the product.[2][4] |

| Melting Point | 130-135 °C | Indicates purity; sharp range is desirable.[2][5] |

| ³¹P NMR | δ ≈ 50–60 ppm (singlet or multiplet) | Confirms coordination of phosphine to Ru.[2] |

| ¹H NMR | Complex multiplets in aromatic & aliphatic regions | Confirms presence of ligand protons. |

| FT-IR | Ru-Cl stretches at ν ≈ 250–300 cm⁻¹ | Provides evidence of chloride ligand coordination.[2] |

| Elemental Analysis | C, H, N values within ±0.4% of theoretical | Validates the empirical formula and purity.[2] |

| X-ray Crystallography | Pseudo-octahedral geometry | Definitive proof of 3D structure and connectivity.[2] |

Rationale of Characterization Techniques

-

NMR Spectroscopy: Nuclear Magnetic Resonance is indispensable. ³¹P NMR is particularly powerful for phosphorus-containing complexes. A significant downfield shift of the phosphorus signal compared to the free ligand is direct evidence of coordination to the electron-deficient metal center. The multiplicity can give clues about the isomeric form of the complex. ¹H NMR confirms the overall ligand framework is intact.

-

FT-IR Spectroscopy: Fourier-Transform Infrared spectroscopy is used to identify functional groups. In the far-IR region, characteristic vibrations for metal-halogen bonds appear. The presence of bands in the 250-300 cm⁻¹ range is a strong indicator of the Ru-Cl bonds.[2]

-

Elemental Analysis: This quantitative technique provides the percentage composition of C, H, and N. A close match between experimental and calculated values is a crucial validation of the compound's bulk purity and empirical formula.

-

X-ray Crystallography: For a definitive structural proof, single-crystal X-ray diffraction is the gold standard. It provides precise bond lengths, bond angles, and the overall 3D arrangement of atoms, confirming the coordination geometry and identifying the specific isomer present in the crystal.[2]

Applications in Catalysis and Drug Development

The unique architecture of dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) makes it a highly effective and versatile catalyst. The combination of a hard amine donor and a soft phosphine donor allows for nuanced reactivity at the metal center.

Catalytic Activity

This complex is a well-established catalyst, particularly for hydrogenation and reduction reactions.[4] Key applications include:

-

Reduction of Esters and Amides: It serves as an efficient catalyst for the dihydrogen reduction of carboxylic esters and amides to their corresponding alcohols, a challenging but important industrial transformation.[2][4]

-

Dehydrogenation Reactions: The complex can catalyze the dehydrogenation of ammonia boranes, which is relevant for chemical hydrogen storage.[5][6]

-

Synthesis of Fatty Acid Esters: It has been utilized in the synthesis of long-chain linear fatty acid esters.[4][5]

The mechanism often involves the formation of a ruthenium-hydride species, which is the active catalytic intermediate. The amine functionality of the ligand can participate in the catalytic cycle, often through proton transfer steps, in what is known as metal-ligand cooperation.

Relevance to Drug Development

While this specific complex is primarily known as a catalyst, the broader class of ruthenium(II) phosphine complexes has attracted enormous attention in medicinal chemistry.[7] Ruthenium complexes are seen as promising alternatives to platinum-based anticancer drugs due to potentially lower toxicity and different mechanisms of action.[8][9]

-

Anticancer Potential: Many Ru(II) complexes exhibit cytotoxicity against cancer cell lines.[7][10] Their mechanism can involve binding to DNA, inhibiting enzymes, or generating reactive oxygen species.[10][11]

-

Prodrug Strategy: Ru(III) complexes are often considered prodrugs that are reduced to the more active Ru(II) state within the hypoxic environment of tumors.[8] The inherent Ru(II) nature of the title complex makes it a candidate for direct therapeutic evaluation.

-

Antibacterial/Antiviral Agents: Research has also explored ruthenium complexes for activity against pathogens like Mycobacterium tuberculosis.

The exploration of dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) and its derivatives in biological systems is a logical extension of its well-defined coordination chemistry.

Safety and Handling

As with all transition metal complexes and organophosphorus compounds, proper safety protocols must be followed.

-

Hazard Profile: The compound is classified as an irritant to the eyes, skin, and respiratory system.[4][5]

-

Personal Protective Equipment (PPE): Always handle the solid powder in a well-ventilated fume hood or glovebox. Wear safety glasses, chemical-resistant gloves, and a lab coat. A dust mask is recommended when handling larger quantities.[5][6]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon is recommended) at cool temperatures (2–8 °C) to prevent degradation from oxygen or moisture.[2][3]

Conclusion

Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) is a cornerstone complex in ruthenium chemistry. Its synthesis is straightforward, relying on fundamental principles of coordination chemistry, and its structure can be rigorously validated through a suite of standard analytical techniques. The interplay between the ruthenium(II) center and the bifunctional P,N-ligands endows it with remarkable catalytic activity for challenging reduction reactions. Furthermore, it serves as an important structural motif within the broader search for novel ruthenium-based therapeutics. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and apply this versatile and powerful coordination complex.

References

-

MDPI. Dichloro(η6-p-cymene)(P,P-diphenyl-N-propyl-phosphinous amide-κP)ruthenium(II). [Link]

-

National Institutes of Health (NIH). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. [Link]

-

American Elements. Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II). [Link]

-

ACS Publications. Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. [Link]

-

ACS Publications. Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes: Experimental and DFT Mechanistic Insights. [Link]

-

Pharmaffiliates. Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II). [Link]

-

PubMed Central. Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections. [Link]

-

Royal Society of Chemistry. Cationic and neutral ruthenium(ii) complexes bearing silyl-phosphines: synthesis, structures, and catalytic studies in selective hydroboration of carbonyl compounds. [Link]

-

AIP Publishing. Ruthenium(III) Complexes: Synthesis, Spectral, Magnetic and Electrochemical Characterization. [Link]

-

Journal of the American Chemical Society. Development of Ruthenium Catalysts for the Enantioselective Synthesis of P-Stereogenic Phosphines via Nucleophilic Phosphido Intermediates. [Link]

-

Working Group for New TB Drugs. Ruthenium (II) phosphine/diimine/picolinate complexes. [Link]

-

CHIMIA. Arene Ruthenium(II) Complexes with Phosphorous Ligands as Possible Anticancer Agents. [Link]

-

MDPI. An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes. [Link]

-

ACS Publications. Toward Multi-Targeted Platinum and Ruthenium Drugs—A New Paradigm in Cancer Drug Treatment Regimens? [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) | 506417-41-0 | Benchchem [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. DICHLOROBIS(2-(DIPHENYLPHOSPHINO)ETHYLA& | 506417-41-0 [chemicalbook.com]

- 5. Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) 95 506417-41-0 [sigmaaldrich.com]

- 6. Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) 95 506417-41-0 [sigmaaldrich.com]

- 7. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chimia.ch [chimia.ch]

An In-Depth Technical Guide to the Physicochemical Properties of Dichloro(p-cymene)(phosphine)ruthenium(II) Complexes: A Case Study Approach

Introduction: The Versatility of Ruthenium(II) Dichloride Complexes

Ruthenium(II) complexes have garnered significant attention in the scientific community, particularly in the realms of catalysis and medicinal chemistry. Their diverse coordination chemistry, accessible oxidation states, and unique reactivity profiles make them ideal candidates for a wide range of applications, from catalysts in organic synthesis to promising anticancer agents.[1][2] This guide will provide an in-depth exploration of the physical and chemical properties of a representative class of Ru(II) dichloride complexes, specifically those containing a phosphine ligand and a p-cymene arene ligand. While the specific complex Ru(DPEA)Cl₂ was initially requested, a thorough literature search did not yield sufficient data for a comprehensive analysis. Therefore, this guide will utilize a well-characterized analogue, Dichloro(p-cymene)(triphenylphosphine)ruthenium(II), as a case study to illustrate the fundamental principles and experimental methodologies relevant to this class of compounds. The insights provided herein are broadly applicable to related Ru(II) dichloride complexes bearing various amine and phosphine ligands.

Molecular Structure and Bonding

The foundational step in understanding the properties of any chemical compound is to elucidate its three-dimensional structure. Dichloro(p-cymene)(phosphine)ruthenium(II) complexes typically adopt a pseudo-octahedral or "piano-stool" geometry.[3] In this arrangement, the ruthenium center is coordinated to the p-cymene ligand in an η⁶-fashion, where all six carbon atoms of the aromatic ring are bonded to the metal. The remaining coordination sites are occupied by two chloride ligands and a phosphine ligand.

Figure 1: A simplified 2D representation of the piano-stool geometry of a Dichloro(p-cymene)(phosphine)ruthenium(II) complex.

The nature of the phosphine ligand significantly influences the electronic and steric properties of the complex. The phosphorus atom in a phosphine ligand is a soft σ-donor and a π-acceptor, which affects the electron density at the ruthenium center and, consequently, the reactivity of the complex.

Physical Properties

The physical properties of Dichloro(p-cymene)(phosphine)ruthenium(II) complexes are crucial for their handling, purification, and application. These properties are summarized in the table below, with data drawn from analogous, well-characterized compounds.

| Property | Typical Value/Observation | Significance |

| Appearance | Orange to red crystalline solid | The color arises from d-d electronic transitions within the ruthenium center, influenced by the ligand field. |

| Solubility | Generally soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and some polar aprotic solvents (e.g., acetone). Poorly soluble in non-polar solvents (e.g., hexane) and water.[4] | Solubility is critical for reaction setup, purification by crystallization, and formulation for biological studies. |

| Melting Point | Typically high, often decomposing before melting. | A high melting point is indicative of a stable crystal lattice. |

| Stability | Generally stable in air and at room temperature in the solid state.[1] Solution stability can vary depending on the solvent and the presence of light or oxygen. | Understanding stability is essential for storage and handling to prevent decomposition. |

Chemical Properties and Reactivity

The chemical behavior of Dichloro(p-cymene)(phosphine)ruthenium(II) complexes is dictated by the lability of the ligands and the redox potential of the ruthenium center.

Ligand Substitution Reactions

The chloride ligands in these complexes are relatively labile and can be substituted by other ligands, such as other halides, pseudohalides, or neutral donor ligands. This reactivity is the basis for the synthesis of a wide variety of derivatives with tailored properties. The p-cymene ligand is generally more strongly bound and requires more forcing conditions to be displaced.

Redox Chemistry

Ruthenium in these complexes is in the +2 oxidation state. It can typically undergo a one-electron oxidation to Ru(III).[5] The redox potential for this process is influenced by the nature of the phosphine and other ligands. Electron-donating ligands tend to make the oxidation easier (lower potential), while electron-withdrawing ligands make it more difficult (higher potential).

Catalytic Activity

A key feature of many ruthenium complexes is their catalytic activity. Dichloro(p-cymene)(phosphine)ruthenium(II) and related complexes are known to catalyze a variety of organic transformations, including hydrogenation, transfer hydrogenation, and C-C bond-forming reactions.[3] The catalytic cycle often involves the creation of a vacant coordination site through ligand dissociation, followed by substrate coordination and transformation.

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of Dichloro(p-cymene)(phosphine)ruthenium(II) complexes require standard organometallic chemistry techniques.

Synthesis Protocol

A general and widely used method for the synthesis of these complexes involves the reaction of the dimeric precursor, [Ru(p-cymene)Cl₂]₂, with the desired phosphine ligand.[1]

Step-by-Step Methodology:

-

Precursor Synthesis: The dimeric complex, [Ru(p-cymene)Cl₂]₂, is typically prepared by reacting ruthenium(III) chloride hydrate with α-phellandrene in ethanol.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve [Ru(p-cymene)Cl₂]₂ in a suitable solvent such as dichloromethane.

-

Ligand Addition: Add a stoichiometric amount (typically 2 equivalents per dimer) of the phosphine ligand to the solution.

-

Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid is then purified, often by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).[1]

Figure 2: A typical experimental workflow for the synthesis of a Dichloro(p-cymene)(phosphine)ruthenium(II) complex.

Characterization Techniques

A suite of spectroscopic and analytical techniques is employed to unambiguously characterize the synthesized complex.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the protons in the complex, including those on the p-cymene and phosphine ligands. The chemical shifts, integration, and coupling patterns are used to confirm the structure.

-

³¹P NMR: This is a crucial technique for phosphine-containing complexes. A single peak in the ³¹P{¹H} NMR spectrum is indicative of a single phosphine environment. The chemical shift provides information about the electronic environment of the phosphorus atom.

-

¹³C NMR: Complements the ¹H NMR data and provides information about the carbon skeleton of the complex.

2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the characteristic vibrational frequencies of the bonds within the complex. The Ru-Cl stretching frequencies, typically found in the far-IR region, and the vibrational modes of the organic ligands can be observed.

3. UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within the complex. The spectra of these ruthenium complexes are typically characterized by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions.

4. Elemental Analysis:

Elemental analysis for carbon, hydrogen, and nitrogen (and sometimes chlorine and phosphorus) is performed to confirm the empirical formula of the synthesized complex.

5. X-ray Crystallography:

For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry.[7]

Applications in Drug Development

Ruthenium complexes are being extensively investigated as potential therapeutic agents, particularly as anticancer drugs.[2] Their proposed mechanisms of action are often different from traditional platinum-based drugs, potentially offering advantages in overcoming drug resistance. The reactivity of the chloride ligands is thought to be important for their biological activity, as it may allow the complex to bind to biological macromolecules such as DNA and proteins. The nature of the phosphine and arene ligands can be systematically varied to tune the lipophilicity, cellular uptake, and reactivity of the complex, thereby optimizing its therapeutic potential.[8]

Conclusion

Dichloro(p-cymene)(phosphine)ruthenium(II) complexes represent a versatile and important class of organometallic compounds. Their "piano-stool" geometry, coupled with the tunable electronic and steric properties imparted by the phosphine ligand, gives rise to a rich array of physical and chemical characteristics. A thorough understanding of these properties, gained through a combination of synthesis, spectroscopy, and reactivity studies, is essential for their rational design and application in catalysis and medicine. While specific data for Ru(DPEA)Cl₂ remains elusive, the principles and methodologies outlined in this guide provide a robust framework for the investigation of this and other related ruthenium complexes.

References

-

Corrosion Chemistry. (2019, September 18). Making an Organometallic Ruthenium Complex (p-Cymene Ruthenium Dichloride Dimer) [Video]. YouTube. [Link]

- García, N., et al. (2020). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. Molecules, 25(1), 123.

-

Making an Organometallic Ruthenium Complex (p-Cymene Ruthenium Dichloride Dimer). (2019). YouTube. Retrieved from [Link]

- Properties and Applications of Ruthenium. (n.d.).

- Ruthenium(II) complexes of some simple classic amine ligands. (n.d.). Drexel Research Discovery.

- Velde, C. J. van der, et al. (2004). Dichlorobis(2-phenylazopyridine)ruthenium(II) complexes: characterisation, spectroscopic and structural properties of four isomers. Dalton Transactions, (14), 2239-2246.

-

Ruthenium(II) chloride. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Ruthenium dichloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

- Xiong, Y., et al. (2023). Metal-ruthenium complex based on dipyridylamine group as membrane-active antibacterial agent effectively decrease the development of drug-resistance on Staphylococcus aureus. Journal of Inorganic Biochemistry, 249, 112385.

- Facile Arene Ligand Exchange in p-Cymene Ruthenium(II) Complexes of Tertiary P-Chiral Ferrocenyl Phosphines. (2019). ACS Omega.

- DNA Binding with Dipyrromethene Ruthenium(II) Complexes. (2023). Molecules.

- Selective Lability of Ruthenium(II) Arene Amino Acid Complexes. (2015). Inorganic Chemistry.

- Synthesis of ruthenium complexes and their catalytic applications: A review. (2022). Journal of the Indian Chemical Society.

- Methods to Explore Cellular Uptake of Ruthenium Complexes. (2008). Journal of the American Chemical Society.

- Synthesis and characterization of ruthenium(II) complexes bearing the bis(2-pyridylmethyl)amine ligand. (2006). Inorganica Chimica Acta.

- Ruthenium complexes in different oxidation states: synthesis, crystal structure, spectra and redox properties. (2013). Dalton Transactions.

- Synthesis of Anilines by Ruthenium/η5-Phenoxo-Catalyzed Condensation of Phenols and Amines. (2024). Journal of the American Chemical Society.

- Ruthenium(ii) and copper(ii)

-

Ruthenium compounds. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

Sources

- 1. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruthenium(ii) and copper(ii) polyamine complexes as promising antitumor agents: synthesis, characterization, and biological evaluation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 5. Research Portal [researchdiscovery.drexel.edu]

- 6. youtube.com [youtube.com]

- 7. Dichlorobis(2-phenylazopyridine)ruthenium(II) complexes: characterisation, spectroscopic and structural properties of four isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods to Explore Cellular Uptake of Ruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) (CAS 506417-41-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II), with the CAS number 506417-41-0, is a ruthenium-based coordination complex.[1][2][3][4][5] This yellow, powdered solid is recognized for its applications as a homogeneous catalyst in various chemical transformations, including hydrogenation, isomerization, and carbon-carbon bond-forming reactions.[4] Given its catalytic significance, rigorous characterization of its molecular structure and purity is paramount. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and UV-Vis) for this compound and outlines the methodologies for their acquisition and interpretation. While raw spectral data for this specific compound is not widely published, this document serves as a predictive and methodological resource based on its known chemical structure.

Chemical Structure and Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state structure of Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II). Both ¹H and ³¹P NMR will provide critical information about the ligand framework and the coordination environment of the ruthenium center.

Expected ¹H NMR Data

The ¹H NMR spectrum will show signals corresponding to the protons of the diphenylphosphinoethylamine ligands. The molecule's symmetry will influence the complexity of the spectrum.

| Proton Environment | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |

| Phenyl (C₆H₅) | 7.0 - 8.0 | Multiplets | The aromatic protons will appear as a complex series of multiplets due to coupling with each other and potentially with the ³¹P nucleus. |

| Methylene (CH₂) adjacent to Phosphorus | 2.5 - 3.5 | Multiplet | These protons are expected to show coupling to the adjacent methylene protons and the ³¹P nucleus. |

| Methylene (CH₂) adjacent to Nitrogen | 2.0 - 3.0 | Multiplet | These protons will be coupled to the adjacent methylene protons and the amine protons. |

| Amine (NH₂) | 1.5 - 4.0 (variable) | Broad Singlet or Multiplet | The chemical shift and appearance of the amine protons are highly dependent on the solvent, concentration, and temperature. |

Expected ³¹P NMR Data

Given the structure with two equivalent phosphine ligands, the proton-decoupled ³¹P NMR spectrum is expected to show a single sharp signal. The chemical shift of this signal will be indicative of the coordination of the phosphine to the ruthenium center.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to strong |

| P-C (Aryl) Stretch | 1430 - 1450 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| Ru-Cl Stretch | 250 - 400 (Far-IR) | Medium |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For a transition metal complex like this, both ligand-based and metal-based transitions are expected.

Expected UV-Vis Absorption Bands

-

π → π* Transitions: Expected in the UV region (typically < 350 nm) due to the aromatic phenyl rings of the phosphine ligands. These are usually intense absorptions.

-

d-d Transitions: Expected in the visible region (typically 400 - 700 nm). These transitions, involving the d-orbitals of the ruthenium center, are generally broad and of lower intensity. The yellow color of the compound suggests absorption in the blue-violet region of the visible spectrum.

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, or ethanol). The concentration should be chosen such that the maximum absorbance is within the optimal range of the instrument (ideally between 0.1 and 1.0).

-

Prepare a blank cuvette containing only the solvent.

-

-

Data Acquisition:

-

Record a baseline spectrum using the blank cuvette.

-

Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200 - 800 nm).

-

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

The comprehensive spectroscopic characterization of Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) is essential for confirming its identity, purity, and structural integrity, which are critical for its application as a catalyst. By employing a combination of NMR, IR, and UV-Vis spectroscopy, researchers can gain detailed insights into its molecular framework. The predictive data and standardized protocols outlined in this guide provide a robust framework for the analysis of this compound and other similar transition metal complexes.

References

-

American Elements. Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II). [Link]

- Strem Chemicals. Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) CAS 506417-41-0.

-

Pharmaffiliates. 506417-41-0| Chemical Name : Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II). [Link]

Sources

- 1. DICHLOROBIS(2-(DIPHENYLPHOSPHINO)ETHYLA& | 506417-41-0 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. 506417-41-0|Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)|BLD Pharm [bldpharm.com]

- 4. watson-int.com [watson-int.com]

- 5. Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) 95 506417-41-0 [sigmaaldrich.com]

Thermal Stability and Degradation Profile of Dichloro[(2-aminoethyl)bis(2-pyridylmethyl)amine]ruthenium(II) - Ru(DPEA)Cl₂

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated thermal properties of the ruthenium complex Ru(DPEA)Cl₂. As a novel coordination compound, direct experimental data is not yet broadly published. Therefore, this document synthesizes established principles of organometallic chemistry and thermal analysis of analogous structures to provide a predictive framework and a robust set of protocols for researchers.

Introduction to Ru(DPEA)Cl₂

Ruthenium(II) complexes are at the forefront of research in catalysis, medicinal chemistry, and materials science, owing to their versatile electronic properties and coordination geometries. The complex Dichloro[(2-aminoethyl)bis(2-pyridylmethyl)amine]ruthenium(II), hereafter referred to as Ru(DPEA)Cl₂, is an intriguing example, incorporating a central Ru(II) ion coordinated to two chloride anions and a tetradentate "tripodal" amine ligand, DPEA.

The DPEA ligand, (2-aminoethyl)bis(2-pyridylmethyl)amine, is a flexible chelator that envelops the metal center with three distinct types of nitrogen donors: two pyridinic and two aliphatic amines.[1] This coordination environment is expected to confer significant stability to the complex. Understanding the thermal stability and degradation profile of Ru(DPEA)Cl₂ is critical for defining its operational limits in high-temperature catalytic applications, for assessing its shelf-life in pharmaceutical formulations, and for developing controlled decomposition pathways for materials synthesis.

This guide will outline a proposed synthesis, predict the thermal degradation pathway based on established chemical principles, and provide detailed experimental protocols for validation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Proposed Synthesis of Ru(DPEA)Cl₂

The synthesis of Ru(DPEA)Cl₂ can be logically approached by reacting a suitable Ru(II) precursor with the DPEA ligand. A common and effective precursor for such reactions is the dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(η⁶-p-cymene)]₂. The p-cymene ligand is weakly bound and can be readily displaced by stronger chelating ligands like DPEA.

Rationale for Synthetic Approach

The choice of [RuCl₂(η⁶-p-cymene)]₂ is based on its widespread use in synthesizing ruthenium complexes with amine and phosphine ligands.[2][3] The dimeric structure cleaves in the presence of coordinating ligands to form monomeric species. The reaction is typically performed in an alcoholic solvent, such as ethanol or methanol, which facilitates the dissolution of the reactants and the displacement of the p-cymene ligand upon refluxing.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of Ru(DPEA)Cl₂.

Detailed Experimental Protocol

-

Preparation: In a round-bottom flask equipped with a reflux condenser, suspend [RuCl₂(η⁶-p-cymene)]₂ (1 equivalent) in 40 mL of absolute ethanol.

-

Ligand Addition: To this suspension, add a solution of DPEA (2.1 equivalents, to ensure reaction of both Ru centers in the dimer) in 10 mL of absolute ethanol.

-

Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, for 15 minutes to prevent oxidation of the Ru(II) center. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 3-4 hours. A color change and the formation of a precipitate are expected, indicating the formation of the product.

-

Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified product under high vacuum for several hours to yield the final Ru(DPEA)Cl₂ complex.

-

Validation: Confirm the identity and purity of the compound using standard characterization techniques such as ¹H NMR, Mass Spectrometry, and Elemental Analysis.

Principles of Thermal Analysis for Organometallic Complexes

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the thermal stability of materials.[4][5]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a coordination complex like Ru(DPEA)Cl₂, a mass loss event typically corresponds to the cleavage of bonds and the release of volatile fragments (e.g., ligands). The resulting TGA curve provides precise data on decomposition temperatures and the stoichiometry of degradation steps.[5]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects both endothermic events (e.g., melting, evaporation) and exothermic events (e.g., crystallization, oxidative decomposition). When run simultaneously with TGA, DSC helps to characterize the energetic nature of each mass loss event.

Predicted Thermal Degradation Profile of Ru(DPEA)Cl₂

The degradation of Ru(DPEA)Cl₂ is predicted to occur in a stepwise manner, reflecting the different bond strengths within the complex. The decomposition pathway will likely involve the sequential loss of the chloride ligands and fragmentation of the DPEA ligand.

Proposed Degradation Pathway

The thermal decomposition in an inert nitrogen atmosphere is hypothesized to proceed via three main stages:

-

Stage I: Fragmentation of the DPEA Ligand. The initial decomposition is likely to involve the cleavage of the most labile part of the DPEA ligand, the (2-aminoethyl) bridge. This is a common fragmentation pathway for such flexible linkers.

-

Stage II: Loss of Pyridinic Groups. Following the initial fragmentation, the coordinated pyridine rings are expected to dissociate from the ruthenium center at a higher temperature.

-

Stage III: Loss of Chloride Ligands and Final Decomposition. The Ru-Cl bonds are generally strong and are expected to break at elevated temperatures, potentially as Cl₂ gas or through more complex reactions.[6][7] The final residue at temperatures around 700-800°C is anticipated to be a mixture of ruthenium metal and ruthenium carbide, depending on the atmosphere.

Caption: Predicted multi-stage thermal degradation pathway for Ru(DPEA)Cl₂.

Predicted Quantitative TGA Data

The following table summarizes the predicted mass loss for each stage of the decomposition, based on the molecular formula of Ru(DPEA)Cl₂ (C₁₆H₂₂N₄Cl₂Ru, M.W. ≈ 470.34 g/mol ).

| Stage | Predicted Temperature Range (°C) | Proposed Leaving Fragment | Fragment M.W. ( g/mol ) | Predicted Mass Loss (%) |

| I | 200 - 300 | Ethylamine moiety (-C₂H₄NH₂) | 44.07 | ~9.4% |

| II | 300 - 500 | Two pyridine rings (C₅H₅N) | 158.18 | ~33.6% |

| III | > 500 | Two Cl atoms and remaining organic fragments | 70.90 + C₄H₆N | ~18.5% |

| Residue | > 700 | Ruthenium (Ru) | 101.07 | ~21.5% |

Note: These values are predictive and require experimental verification.

Standard Operating Protocol for Thermal Analysis

To validate the predicted profile, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Instrument and Conditions

-

Instrument: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.

-

Sample Pan: Alumina or platinum crucible.

-

Sample Mass: 5-10 mg (precisely weighed).

-

Atmosphere: High-purity nitrogen gas.

-

Flow Rate: 50 mL/min.

-

Temperature Program:

-

-

Equilibrate at 30°C.

-

-

-

Ramp from 30°C to 800°C at a heating rate of 10°C/min.

-

-

-

Data Collection: Continuously record mass, rate of mass change (DTG), temperature, and heat flow (DSC).

Experimental Workflow

Caption: Workflow for the thermal analysis of Ru(DPEA)Cl₂.

Data Interpretation: Connecting Theory and Experiment

The trustworthiness of the analysis hinges on a rigorous interpretation of the experimental data.

-

TGA Curve: The TGA curve (mass vs. temperature) will show a series of plateaus separated by steps. The temperature at the midpoint of a step is the decomposition temperature (Td). The percentage mass loss for each step should be calculated and compared to the theoretical values in the table above.

-

DTG Curve: The derivative thermogravimetry (DTG) curve plots the rate of mass loss against temperature. The peaks in the DTG curve correspond to the points of maximum decomposition rate for each step, providing a more precise value for Td.

-

DSC Curve: The DSC curve will reveal the energetic nature of each decomposition step. The cleavage of bonds is an endothermic process and will appear as a trough in the DSC curve, coinciding with a mass loss step in the TGA. Exothermic peaks may indicate oxidative decomposition (if oxygen is present) or other chemical transformations.

By correlating the observed mass loss percentages with the molecular weights of potential leaving groups and observing the corresponding endothermic or exothermic events, a definitive degradation mechanism can be established.

References

-

Wikipedia. (n.d.). Dichlorotris(triphenylphosphine)ruthenium(II). Retrieved from [Link]

- Sinditskii, V. P., et al. (2024).

- Ciupa, A., et al. (2010). Thermal decomposition of new ruthenium(II) complexes containing N-alkylphenothiazines. Journal of Thermal Analysis and Calorimetry.

-

Real, J. A., et al. (1995). Spin Transition in [Fe(DPEA)(NCS)2], a Compound with the New Tetradentate Ligand (2-Aminoethyl)bis(2-pyridylmethyl)amine (DPEA): Crystal Structure, Magnetic Properties, and Mössbauer Spectroscopy. Inorganic Chemistry - ACS Publications. Retrieved from [Link]

-

ResearchGate. (2009). Octahedral Alkynylphosphine Ruthenium(II) Complexes: Synthesis, Structure, and Electrochemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA data for the organometallic compounds used in this study. Retrieved from [Link]

-

PubChem. (n.d.). Dichloro(p-cymene)ruthenium(II) dimer. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

MDPI. (2018). Dichloro(η6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II). Retrieved from [Link]

-

AKJournals. (2008). THERMAL STUDY OF RUTHENIUM(II) COMPLEXES CONTAINING PYRIDINE-2,6-DIIMINES. Retrieved from [Link]

-

ResearchGate. (2018). X‐ray structure of the [(DPEA)Co(μ‐OH)3Co(DPEA)]³⁺ cation. Retrieved from [Link]

-

PubMed. (2009). Synthesis, characterisation and thermal studies of ruthenium(II) carbonyl complexes of functionalised tripodal phosphine chalcogen donor ligands.... Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

NIH. (2017). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. Retrieved from [Link]

-

YouTube. (2014). Lewis Structure: Chlorine Gas Cl2. Retrieved from [Link]

-

YouTube. (2020). Cl2 (Chlorine gas) Molecular Geometry, Bond Angles. Retrieved from [Link]

-

RSC Publishing. (2019). Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin. Retrieved from [Link]

-

ACS Publications. (2002). Chemistry and thermodynamics of ruthenium and some of its inorganic compounds and aqueous species. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dichlorido(η6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) [mdpi.com]

- 3. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

A Researcher's In-Depth Guide to the Solubility of Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)

This technical guide provides a comprehensive overview of the solubility characteristics of dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II), a significant coordination complex in catalysis and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and utilizing the solubility of this compound.

Introduction to Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)

Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) is a ruthenium(II) complex featuring two bidentate 2-(diphenylphosphino)ethylamine ligands.[1] This yellow, powdered solid is recognized for its catalytic prowess, particularly in hydrogenation and reduction reactions.[2][3] Understanding its solubility is paramount for its application in homogeneous catalysis, reaction optimization, and for its handling and formulation in various research and development settings.

The molecular structure, with its combination of polar amine functionalities and nonpolar phenyl groups, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

Predicted and Observed Solubility Profile

Table 1: Predicted and Qualitative Solubility of Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale & Observations |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The diphenylphosphino moieties are expected to interact favorably with these solvents. DCM and ethanol are noted as solvents used in its synthesis.[1] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents are effective at solvating metal complexes. Related ruthenium complexes show good solubility in these solvents.[4] |

| Alcohols | Methanol, Ethanol | Moderate | These are common solvents for the synthesis of similar ruthenium phosphine complexes and are likely to be effective.[1][5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Insoluble | Typically, ruthenium(II) phosphine complexes exhibit poor solubility in ethers.[6] |

| Aliphatic Hydrocarbons | n-Hexane, n-Pentane | Insoluble | The high polarity of the Ru-Cl and N-H bonds, along with the overall complex structure, prevents dissolution in nonpolar alkanes.[6] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Some solubility is expected due to the phenyl rings on the phosphine ligands. |

| Water | H₂O | Insoluble | The large, nonpolar organic ligands are expected to make the complex insoluble in water. |

Experimental Determination of Solubility

Given the lack of comprehensive published data, experimental determination of solubility is often necessary. Below are detailed protocols for both qualitative and quantitative assessment. As this complex can be air-sensitive, all procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Qualitative Solubility Assessment

This method provides a rapid screening of suitable solvents.

Protocol:

-

Preparation: In an inert atmosphere glovebox, add approximately 1-2 mg of dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) to a series of small, dry vials.

-

Solvent Addition: To each vial, add 0.5 mL of a test solvent.

-

Observation: Agitate the vials (e.g., using a vortex mixer) for 2-3 minutes at room temperature.

-

Assessment: Visually inspect for the dissolution of the solid. Classify as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

Caption: Workflow for qualitative solubility testing.

Quantitative Solubility Determination using UV-Vis Spectroscopy

For solvents in which the complex is soluble, UV-Vis spectroscopy can provide a quantitative measure of solubility. This method relies on the Beer-Lambert law.

Protocol:

-

Prepare a Saturated Solution:

-

Add an excess amount of dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) to a known volume of the solvent in a sealed vial under an inert atmosphere.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

-

Prepare a Calibration Curve:

-

Prepare a stock solution of the complex with a known concentration in the same solvent.

-

Create a series of dilutions from the stock solution.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

-

Plot absorbance versus concentration to generate a calibration curve.

-

-

Measure the Saturated Solution:

-

Carefully withdraw a known volume of the supernatant from the saturated solution.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculate Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Caption: Workflow for quantitative solubility determination via UV-Vis.

Quantitative Solubility Determination using ¹H NMR Spectroscopy

Quantitative NMR (qNMR) is another powerful technique for determining solubility, particularly when a UV-Vis chromophore is weak or absent.

Protocol:

-

Prepare a Saturated Solution: Follow the same procedure as for the UV-Vis method to prepare a saturated solution at a constant temperature.

-

Prepare the NMR Sample:

-

In an inert atmosphere, carefully withdraw a precise volume of the supernatant from the saturated solution.

-

Add this to an NMR tube containing a known volume of a suitable deuterated solvent and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

-

Acquire the ¹H NMR Spectrum: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay.

-

Data Analysis:

-

Integrate a well-resolved proton signal from the dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) complex and a signal from the internal standard.

-

Calculate the molar concentration of the complex relative to the known concentration of the internal standard.

-

Caption: Workflow for quantitative solubility determination via NMR.

Factors Influencing Solubility

The solubility of dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) is governed by several interconnected factors:

-

Solvent Polarity: A solvent with a polarity that matches that of the complex will generally be a better solvent. The "like dissolves like" principle is a useful starting point.

-

Temperature: For most solid solutes, solubility increases with temperature. This can be leveraged for recrystallization and purification.

-

Ligand Structure: The electronic and steric properties of the phosphine and amine ligands play a crucial role. Modifications to the ligand framework can be used to tune the solubility of the complex.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid complex will influence its solubility.

Conclusion

This guide provides a framework for understanding and experimentally determining the solubility of dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II). While a definitive, quantitative dataset is not yet established in the literature, the principles and protocols outlined here empower researchers to ascertain the solubility in their specific solvent systems. A thorough understanding of solubility is a critical first step in harnessing the full potential of this versatile ruthenium catalyst in chemical synthesis and drug development.

References

-

Dichlorido(η 6 -p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

-

506417-41-0| Chemical Name : Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II). (n.d.). Retrieved January 26, 2026, from [Link]

-

Complexes of Dichlorogermylene with Phosphine/Sulfoxide-Supported Carbone as Ligand - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

-

Solvent and phosphine dependency in the reaction of cis-RuCl 2(P–P) 2 (P–P = dppm or dppe) with terminal alkynes - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Interpreting solvent effects on complex dihydrogenphosphate binding using amidobenzimidazole functionalised emissive ruthenium diimine complexes - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 26, 2026, from [Link]

-

Design and Anticancer Properties of New Water-Soluble Ruthenium–Cyclopentadienyl Complexes - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Cationic and neutral ruthenium(ii) complexes bearing silyl-phosphines: synthesis, structures, and catalytic studies in selective hydroboration of carbonyl compounds - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 26, 2026, from [Link]

-

Arene Ruthenium(II) Complexes Bearing the κ-P or κ-P,κ-S Ph 2 P(CH 2 ) 3 SPh Ligand. (n.d.). Retrieved January 26, 2026, from [Link]

-

Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Journal of Organometallic Chemistry - ElectronicsAndBooks. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

- 1. Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) | 506417-41-0 | Benchchem [benchchem.com]

- 2. DICHLOROBIS(2-(DIPHENYLPHOSPHINO)ETHYLA& | 506417-41-0 [chemicalbook.com]

- 3. Dichlorbis(2-(diphenylphosphino)ethylamin)ruthenium(II) 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Arene Ruthenium(II) Complexes Bearing the κ-P or κ-P,κ-S Ph2P(CH2)3SPh Ligand | MDPI [mdpi.com]

Novel Ruthenium(II) Phosphine Complexes: A Technical Guide to Emerging Applications

Abstract